CSSP Demonstrates Non-Cytotoxicity in Caco-2 Cells up to 450 μM Over 48 Hours, Confirmed by Independent Genotoxicity Testing Panel
In contrast to the thioether-type S-propyl-L-cysteine (SPC), which lacks a comprehensive published genotoxicity panel, CSSP was systematically evaluated for cytotoxicity, mutagenicity, and genotoxicity according to EFSA-recommended protocols [1]. CSSP demonstrated no cytotoxic effects on Caco-2 cells across a concentration range of 0–450 μM at both 24 and 48 hour exposure periods [1]. Furthermore, CSSP exhibited a mutagenicity index in the range of 0.6–1.4 in the Ames test at concentrations up to 250 μg/plate, indicating no mutagenic potential, and showed % binucleated cells with micronuclei between 1.6–2.7 in the micronucleus test, confirming absence of genotoxicity [1]. Comet assays across 112.5–450 μM revealed no DNA damage or oxidative stress [1].
| Evidence Dimension | Cytotoxicity, Mutagenicity, and Genotoxicity (EFSA panel) |
|---|---|
| Target Compound Data | Caco-2: non-cytotoxic at 0–450 μM (24/48h); Ames: mutagenicity index 0.6–1.4 at ≤250 μg/plate; MN: % BNMN 1.6–2.7; Comet: no damage at 112.5–450 μM |
| Comparator Or Baseline | S-propyl-L-cysteine (SPC) and other S-alkylcysteines lack published EFSA-standard genotoxicity evaluation panels |
| Quantified Difference | N/A (comparator data absent; class-level inference applies) |
| Conditions | Caco-2 cell line, Ames test (TA98, TA100 strains), in vitro micronucleus assay, comet assay |
Why This Matters
This established, EFSA-aligned safety dataset renders CSSP the preferred reference standard or analytical control for studies requiring a well-characterized, non-genotoxic Allium-derived disulfide metabolite.
- [1] Cascajosa-Lira A, Medrano-Padial C, Prieto AI, et al. Genotoxicity evaluation of two derived products from Allium extracts: s-propylmercaptocysteine and s-propyl mercaptoglutathione. Food Bioscience. 2023;53:102671. View Source
